molecular formula C7H8Cl2FNO B13701929 O-(2-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride

O-(2-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride

Cat. No.: B13701929
M. Wt: 212.05 g/mol
InChI Key: YBMWBHPSZJMGII-UHFFFAOYSA-N
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Description

O-(2-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C7H7ClFNO·HCl It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a benzyl group substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride typically involves the reaction of 2-chloro-3-fluorobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or other suitable methods to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

O-(2-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .

Scientific Research Applications

O-(2-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can react with carbonyl compounds to form oximes, which are important intermediates in various biochemical and chemical processes. The chlorine and fluorine substituents on the benzyl group can influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H8Cl2FNO

Molecular Weight

212.05 g/mol

IUPAC Name

O-[(2-chloro-3-fluorophenyl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C7H7ClFNO.ClH/c8-7-5(4-11-10)2-1-3-6(7)9;/h1-3H,4,10H2;1H

InChI Key

YBMWBHPSZJMGII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)CON.Cl

Origin of Product

United States

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